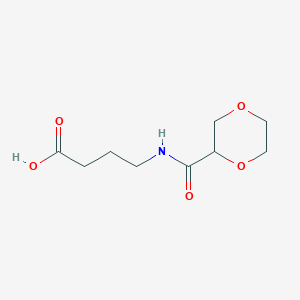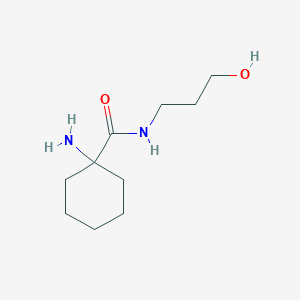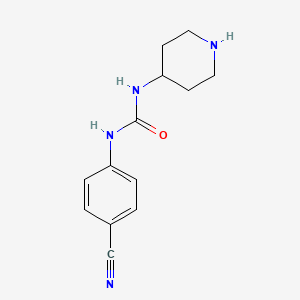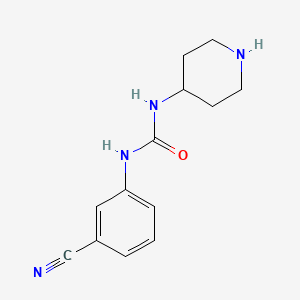![molecular formula C14H21N3O3 B7541232 1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541232.png)
1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid, commonly known as TIPP, is a peptide that has gained significant attention in the field of scientific research. TIPP is a derivative of the naturally occurring peptide, enkephalin, and has been found to possess potent analgesic properties. In
作用機序
TIPP exerts its analgesic effects by binding to the delta opioid receptor, a G protein-coupled receptor that is involved in pain modulation. TIPP is a selective delta opioid receptor agonist, meaning it activates only the delta receptor and not other opioid receptors. Activation of the delta receptor leads to the inhibition of pain signaling pathways, resulting in pain relief.
Biochemical and Physiological Effects:
TIPP has been shown to have a number of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its analgesic and anti-addictive properties. TIPP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models, TIPP has been found to have a low potential for respiratory depression, a common side effect of opioid analgesics.
実験室実験の利点と制限
One of the main advantages of using TIPP in lab experiments is its high potency and selectivity for the delta opioid receptor. This allows for more precise studies of the delta receptor and its role in pain modulation. However, TIPP's high potency can also be a limitation, as it may require lower doses than other opioid analgesics, making it more difficult to administer and study.
将来の方向性
There are several future directions for research on TIPP. One area of interest is the development of TIPP analogs with improved pharmacokinetic properties, such as longer half-lives and improved bioavailability. Another area of interest is the use of TIPP in combination with other analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs), to enhance pain relief and reduce the risk of side effects. Finally, further research is needed to fully understand the mechanisms of action of TIPP and its potential therapeutic applications.
合成法
TIPP can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). The SPPS method involves the stepwise addition of protected amino acids to a resin-bound peptide chain, while the SPPS method involves the coupling of protected amino acids in solution. Both methods have been used successfully to synthesize TIPP, with yields ranging from 20-50%.
科学的研究の応用
TIPP has been extensively studied for its analgesic properties. It has been found to be more potent and longer-lasting than morphine in animal models of pain. TIPP has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis. Additionally, TIPP has been studied for its potential use in drug addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
1-[3-(1,3,5-trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-9-11(10(2)16(3)15-9)6-7-13(18)17-8-4-5-12(17)14(19)20/h12H,4-8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEOKDLZZSKIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541149.png)
![3-[(5-Chloro-2,3-dihydro-1-benzofuran-2-carbonyl)amino]propanoic acid](/img/structure/B7541162.png)

![4-(Imidazo[1,2-a]pyridine-2-carbonylamino)butanoic acid](/img/structure/B7541171.png)

![2-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]propanoic acid](/img/structure/B7541176.png)

![2-[(6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B7541196.png)
![2-[(1-Methyl-2-oxopyridine-4-carbonyl)amino]propanoic acid](/img/structure/B7541198.png)
![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7541211.png)

![1-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7541220.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B7541226.png)
![1-[3-(2-Hydroxyphenyl)propanoyl]piperidine-3-carboxylic acid](/img/structure/B7541249.png)